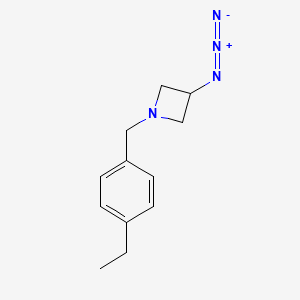

3-Azido-1-(4-ethylbenzyl)azetidine

Description

3-Azido-1-(4-ethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring substituted with an azide (-N₃) group at the 3-position and a 4-ethylbenzyl group at the 1-position. Azetidine derivatives are known for their ring strain, which enhances reactivity, and the azide group contributes to photolytic or thermal decomposition pathways, often forming reactive intermediates like nitrenes .

Properties

IUPAC Name |

3-azido-1-[(4-ethylphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1-2-10-3-5-11(6-4-10)7-16-8-12(9-16)14-15-13/h3-6,12H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTHAEGQAPKRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

3-Azido-1-(4-ethylbenzyl)azetidine is structurally related to azidothymidine (AZT), a well-known antiviral agent. The azide group in such compounds is crucial for their mechanism of action, which typically involves the inhibition of viral replication. Research indicates that azide-containing compounds can exhibit potent bactericidal activity against various bacterial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Azide Compounds

| Compound Name | Target Microorganisms | Activity Level |

|---|---|---|

| 3-Azido-1-(4-ethylbenzyl)azetidine | Escherichia coli, Salmonella typhimurium | Moderate to High |

| Azidothymidine (AZT) | HIV, Enterobacteriaceae | High |

| 5-Iodo-1,4-disubstituted-1,2,3-triazole | Various Gram-positive and Gram-negative bacteria | Variable |

Pharmaceutical Applications

Drug Development

The unique structure of 3-Azido-1-(4-ethylbenzyl)azetidine makes it a candidate for new drug formulations aimed at treating viral infections and bacterial diseases. Its azide functionality can facilitate click chemistry reactions, allowing for the synthesis of complex molecules that can be tailored for specific therapeutic targets .

Case Study: Synthesis and Characterization

A study demonstrated the synthesis of 3-Azido-1-(4-ethylbenzyl)azetidine through a one-pot reaction involving azides and alkynes, showcasing its potential in pharmaceutical applications. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .

Material Science

Polymer Chemistry

In addition to its biological applications, 3-Azido-1-(4-ethylbenzyl)azetidine has potential uses in polymer chemistry. The azide group can participate in radical polymerization processes, leading to the development of new materials with desirable mechanical properties.

Table 2: Properties of Polymers Synthesized from Azide Compounds

| Polymer Type | Monomer Used | Mechanical Strength |

|---|---|---|

| Poly(azido-styrene) | 3-Azido-1-(4-ethylbenzyl)azetidine | Medium to High |

| Poly(ethylene glycol) | Ethylene glycol with azide functionality | Low |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the benzyl group significantly influence the physicochemical properties of azetidine derivatives. A comparative analysis is provided below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The 4-ethyl substituent (electron-donating) likely stabilizes cationic intermediates during redox reactions, contrasting with the electron-withdrawing 3,4-dichloro group, which may hinder ring-opening processes .

- Photochemical Behavior: Vinyl azides like 3-azido-1-phenylpropenone undergo UV-induced decomposition, releasing N₂ gas and forming nitrenes . For 3-Azido-1-(4-ethylbenzyl)azetidine, the bulkier ethyl group may slow crystal disintegration compared to smaller substituents (e.g., methoxy) .

Reactivity and Functional Potential

- Redox Properties : Quantum-chemical studies on azetidine-DNA lesion models reveal that oxidation lowers the ring-opening energy barrier, while one-electron reduction facilitates heterocycle cleavage . The 4-ethyl group’s electron-donating nature may enhance oxidative stability compared to dichloro or methoxy analogues.

- Biological Activity : Natural azetidine alkaloids (e.g., penazetidine A) exhibit protein kinase C inhibition . While 3-Azido-1-(4-ethylbenzyl)azetidine’s bioactivity is undocumented, its azide group could serve as a click chemistry handle for drug conjugation.

Preparation Methods

Synthesis of Azetidine Core and Functionalization

Azetidines are four-membered nitrogen-containing heterocycles that are often synthesized via ring closure reactions involving amino alcohols or epoxy amines, or by functional group transformations on preformed azetidine scaffolds.

Intramolecular Aminolysis of cis-3,4-Epoxy Amines Catalyzed by La(OTf)3

A highly efficient method for azetidine synthesis involves the lanthanum(III) trifluoromethanesulfonate (La(OTf)3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. This reaction proceeds with regioselectivity to afford azetidines in high yields, even in the presence of acid-sensitive and Lewis basic groups.

Procedure: La(OTf)3 (5 mol%) is added to a solution of the cis-3,4-epoxy amine in 1,2-dichloroethane at reflux temperature for about 2.5 hours. After reaction completion, the mixture is cooled, neutralized with saturated aqueous sodium bicarbonate, extracted with dichloromethane, dried, and purified by column chromatography to yield the azetidine product.

Advantages: This method provides high regioselectivity and good yields (e.g., 81% yield for model substrates), mild conditions, and tolerance to various functional groups.

Relevance: For 3-Azido-1-(4-ethylbenzyl)azetidine, a suitable cis-3,4-epoxy amine precursor bearing the 4-ethylbenzyl substituent and an azido group could be employed to achieve ring closure under these catalytic conditions.

Improved Synthetic Routes from 3-Amino-Azetidines (Patent WO2000063168A1)

This patent describes an improved process for synthesizing 3-amino-azetidines, which are key intermediates in preparing various azetidine derivatives.

Key Steps: The process involves conversion of protected azetidine intermediates through controlled acidic and basic workups, extraction, and purification steps to yield 3-amino-azetidines with enhanced yield and scope.

Functionalization: The 3-amino group can be further transformed into azido functionality via nucleophilic substitution or diazotransfer reactions.

Example Conditions: Reaction heating at 55-60°C for 12 hours, use of methylene chloride for extraction, and purification via silica gel chromatography are typical.

Relevance: Starting from 3-amino-1-(4-ethylbenzyl)azetidine, azide introduction at position 3 can be achieved by nucleophilic substitution of the amino group or by conversion of a suitable leaving group to azide.

Introduction of the Azido Group

The azido group (-N3) is commonly introduced via nucleophilic substitution of a suitable leaving group (e.g., mesylate, tosylate) or via diazotransfer reactions from amine precursors.

Mesylate Route: Preparation of 3-mesylate azetidine derivatives followed by substitution with sodium azide in polar aprotic solvents (e.g., DMF) under mild heating is a common approach.

Diazotransfer Reaction: Conversion of 3-amino-azetidines to 3-azido-azetidines using diazotransfer reagents such as imidazole-1-sulfonyl azide hydrochloride under basic conditions.

Typical Conditions: Reactions are often conducted at room temperature to 60°C, with reaction times ranging from several hours to overnight, followed by aqueous workup and chromatographic purification.

Installation of the 4-Ethylbenzyl Substituent at Nitrogen

The 1-position substitution of azetidines with benzyl groups bearing ethyl substituents on the aromatic ring is typically achieved through alkylation reactions.

N-Alkylation: Reaction of azetidine or its derivatives with 4-ethylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., sodium hydride, potassium carbonate) in polar aprotic solvents (e.g., DMF, acetonitrile) affords the N-substituted azetidine.

Reductive Amination: Alternatively, reductive amination of azetidine with 4-ethylbenzaldehyde in the presence of reducing agents such as sodium triacetoxyborohydride can be used to install the 4-ethylbenzyl substituent.

Summary Table of Preparation Steps and Conditions

Additional Notes on Purification and Characterization

Purification is typically achieved by silica gel column chromatography using solvent mixtures such as ethyl acetate/hexanes.

Characterization includes mass spectrometry, proton and carbon NMR spectroscopy to confirm structure and purity.

Reaction monitoring by TLC and NMR is standard practice to ensure completion and selectivity.

Research Findings and Optimization Insights

The La(OTf)3-catalyzed intramolecular aminolysis method is notable for its mildness and high regioselectivity, making it suitable for substrates bearing sensitive groups such as azides and substituted benzyl groups.

The improved synthetic processes for 3-amino-azetidines enhance yield and allow access to a broad scope of derivatives, facilitating subsequent functionalization to azido compounds.

Reductive amination and nucleophilic substitution methods for N-alkylation and azide introduction are well-established, providing flexibility in synthetic design.

Functional group tolerance and scalability are key advantages of these methods, enabling practical synthesis of 3-Azido-1-(4-ethylbenzyl)azetidine for pharmaceutical and research applications.

Q & A

Q. What are the foundational methodologies for synthesizing 3-Azido-1-(4-ethylbenzyl)azetidine?

A multi-step synthesis approach is typically employed, involving:

- Azetidine Functionalization : Introducing the azide group via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).

- Benzyl Group Attachment : Alkylation of the azetidine nitrogen using 4-ethylbenzyl halides under inert conditions.

- Purification : Column chromatography or recrystallization to isolate the product.

Characterization via NMR (¹H/¹³C) , FT-IR (to confirm azide stretch at ~2100 cm⁻¹), and mass spectrometry is critical .

Q. What safety protocols are essential when handling 3-Azido-1-(4-ethylbenzyl)azetidine?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles (azides are shock-sensitive and toxic).

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Disposal : Segregate azide-containing waste and follow institutional guidelines for hazardous materials.

Refer to institutional Chemical Hygiene Plans and OSHA standards for azide handling .

Q. How can researchers validate the purity of this compound?

- Chromatographic Methods : HPLC or GC-MS to assess purity.

- Spectroscopic Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).

- Elemental Analysis : Confirm empirical formula consistency .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing 3-Azido-1-(4-ethylbenzyl)azetidine?

- Variable Selection : Test factors like temperature, solvent polarity, and catalyst loading.

- Statistical Analysis : Use a 2ⁿ factorial design to identify significant variables. For example, a 2³ design (3 variables, 2 levels each) reduces trials while maximizing data output.

- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions .

Q. How should researchers address contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

Q. What computational tools are recommended to predict the reactivity of 3-Azido-1-(4-ethylbenzyl)azetidine?

Q. How can AI enhance experimental design for derivatives of this compound?

Q. What cross-disciplinary approaches improve the study of this compound’s biological activity?

- Chemical Biology : Combine synthetic chemistry with enzymatic assays (e.g., click chemistry for bioconjugation).

- Computational Biology : Use docking simulations (AutoDock Vina) to predict target binding affinities.

- Collaborative Frameworks : Partner with computational chemists or pharmacologists for multi-angle validation .

Methodological Considerations

Q. How to mitigate risks when scaling up synthesis from mg to gram quantities?

Q. What strategies resolve low yields in the final alkylation step?

- Catalyst Screening : Test alternatives like TBAB (tetrabutylammonium bromide) or phase-transfer catalysts.

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Kinetic Studies : Use stopped-flow NMR to identify rate-limiting steps .

Ethical and Compliance Considerations

Q. How to ensure compliance with institutional safety standards for azide research?

Q. What ethical frameworks apply to computational data sharing for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.